molecular formula C26H22ClN3O3 B2749915 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-ethylphenyl)acetamide CAS No. 894893-82-4

2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-ethylphenyl)acetamide

Cat. No.: B2749915
CAS No.: 894893-82-4
M. Wt: 459.93
InChI Key: QVWDKGLAPVEEQY-UHFFFAOYSA-N
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Description

This compound features a 1,8-naphthyridine core substituted at position 3 with a 3-chlorobenzoyl group, at position 7 with a methyl group, and at position 1 with an acetamide moiety linked to N-(2-ethylphenyl). The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and antimicrobial activity . The acetamide linker and 2-ethylphenyl substituent may influence solubility and metabolic stability .

Properties

IUPAC Name

2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3/c1-3-17-7-4-5-10-22(17)29-23(31)15-30-14-21(24(32)18-8-6-9-19(27)13-18)25(33)20-12-11-16(2)28-26(20)30/h4-14H,3,15H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWDKGLAPVEEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-ethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Naphthyridinone Core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the Chlorobenzoyl Group: This step involves the acylation of the naphthyridinone core using 3-chlorobenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the Ethylphenylacetamide Moiety: This final step involves the coupling of the intermediate with 2-ethylphenylamine under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioethers.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with naphthyridine structures exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of naphthyridines can effectively inhibit the growth of various bacterial strains. The specific compound under discussion has shown promise in preliminary assays against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Naphthyridine derivatives have been explored for their anticancer activities. The compound's mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, highlighting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Initial studies suggest that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This application is particularly relevant in treating conditions characterized by chronic inflammation .

Synthetic Routes and Industrial Production

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the naphthyridinone core.
  • Introduction of the chlorobenzoyl group.
  • Attachment of the ethylphenylacetamide moiety.

Optimizing these synthetic routes is crucial for industrial production to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency .

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effective inhibition against multiple bacterial strains.
Study BAnticancer EffectsInduced apoptosis in specific cancer cell lines; promising results in vitro.
Study CAnti-inflammatory PropertiesReduced pro-inflammatory cytokine production in cell models.

These findings underscore the versatility of 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-ethylphenyl)acetamide across various therapeutic areas.

Mechanism of Action

The mechanism of action of 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-ethylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis

The following table highlights key structural differences between the target compound and analogous 1,8-naphthyridine derivatives:

Compound Core Structure Position 3 Substituent Position 1 Substituent Key Physicochemical Properties
Target Compound 1,8-Naphthyridine 3-Chlorobenzoyl N-(2-Ethylphenyl)acetamide High lipophilicity (inferred)
5a3 () 1,8-Naphthyridine 4-Chlorobenzyl N-(3-Chlorophenyl)carboxamide MP > 300°C, IR: 1686 cm⁻¹ (C=O keto)
Compound 67 () 1,5-Naphthyridine 1-(3,5-Dimethyl)adamantyl 1-Pentyl MW 422, LC-MS m/z 422 (MH⁺)
Compound (C19H17Cl2N3O2) Pyrazol-4-yl acetamide 3,4-Dichlorophenyl N-(Antipyrine derivative) Three conformers in asymmetric unit

Key Observations :

  • The 3-chlorobenzoyl group in the target compound differs from the 4-chlorobenzyl in 5a3 (), which may alter electronic properties and steric interactions.
  • The N-(2-ethylphenyl)acetamide linker in the target contrasts with the N-(3-chlorophenyl)carboxamide in 5a3. The ethyl group may enhance metabolic stability compared to halogenated aryl groups .

Research Findings and Structural Insights

  • Hydrogen Bonding : The planar amide group in the target compound likely participates in R²²(10) hydrogen-bonded dimers, as observed in ’s acetamide derivatives. This dimerization could influence crystal packing and solubility .
  • Electron-Withdrawing Effects: The 3-chlorobenzoyl group may stabilize the enolate form of the 4-oxo-1,4-dihydronaphthyridine core, enhancing reactivity in biological systems .
  • Synthetic Challenges : The ethylphenyl acetamide linkage may require optimized coupling reagents (e.g., carbodiimides as in ) to avoid low yields observed in bulky substituent syntheses .

Biological Activity

2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-ethylphenyl)acetamide, also referred to as E999-1168, is a synthetic compound with a complex structure that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C24H22ClN3O3
  • IUPAC Name : this compound
  • CAS Number : 894892-78-5

The biological activity of E999-1168 is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate enzyme activities and receptor interactions, leading to various downstream effects.

Potential Mechanisms:

  • Inhibition of Cell Proliferation : Preliminary studies indicate that E999-1168 may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
  • Targeting Tubulin Polymerization : Similar to colchicine, E999-1168 may affect tubulin dynamics, which is crucial for cell division.

Anticancer Activity

E999-1168 has been evaluated for its anticancer properties using several cancer cell lines. The following table summarizes the findings from these studies:

Cell LineIC50 (μM)Mechanism of Action
HeLa0.52Induces apoptosis
MCF-70.34Cell cycle arrest in G2/M phase
HT-290.86Inhibition of tubulin polymerization

These results indicate that E999-1168 exhibits potent antiproliferative effects against various cancer cell lines, making it a candidate for further development as an anticancer agent .

In Vitro Studies

In vitro assays have demonstrated that E999-1168 can significantly reduce cell viability in a dose-dependent manner. For instance, at concentrations ranging from 10 μM to 100 μM, a marked decrease in cell viability was observed across multiple cancer types.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of E999-1168 alongside related compounds. Notably:

  • Synthesis and Evaluation : A study highlighted the synthesis of E999-1168 through multi-step organic reactions involving chlorobenzoyl derivatives and naphthyridinone cores. The compound was tested for its biological activities in various assays .
  • Comparative Analysis : In comparative studies with structurally similar compounds, E999-1168 showed superior activity in inhibiting cancer cell growth compared to other naphthyridine derivatives .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing this 1,8-naphthyridine derivative?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with chlorination of the naphthyridine core using POCl₃ in DMF, followed by nucleophilic substitution with aryl/alkyl amines. For example, describes analogous compounds synthesized via coupling reactions under reflux (80–100°C) in polar aprotic solvents (e.g., DMF), yielding intermediates that are further functionalized with acetamide groups via carbodiimide-mediated coupling .
  • Critical Parameters :

  • Temperature control (60–100°C) to prevent side reactions.
  • Solvent choice (DMF, ethanol) to optimize solubility and reactivity.
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How is structural characterization performed for this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) confirm substituent positions and amide bond formation (e.g., aromatic protons at δ 7.24–8.53 ppm, amide NH at δ 9.91 ppm) .
  • IR Spectroscopy : Peaks at 1686 cm⁻¹ (C=O keto) and 1651 cm⁻¹ (C=O amide) validate functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 423 for analogous compounds) confirm molecular weight .
    • Data Table :
TechniqueKey ObservationsReference
¹H NMR (DMSO-d₆)δ 8.53 (aromatic H), δ 5.68 (CH₂-Ph)
IR (KBr)1686 cm⁻¹ (C=O), 780 cm⁻¹ (C-Cl)

Q. What biological activities are reported for 1,8-naphthyridine derivatives?

  • Reported Activities : Anticancer (via kinase inhibition), antimicrobial (disrupting bacterial membranes), and anti-inflammatory properties. These activities are attributed to the naphthyridine core’s ability to intercalate DNA or inhibit enzymes like topoisomerases .
  • Experimental Validation : In vitro assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) are standard. For example, IC₅₀ values of <10 µM against cancer cell lines have been reported for structurally similar compounds .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

  • Strategies :

  • Ultrasonication : highlights sonochemical methods (e.g., 40 kHz ultrasound) to enhance reaction rates and yields (up to 20% improvement) by improving reagent mixing .
  • Catalyst Screening : Use of Pd/C or CuI for cross-coupling steps to reduce side products.
  • Solvent Optimization : Switching from DMF to acetonitrile in later stages to minimize decomposition .
    • Case Study : A sonochemical synthesis of 1,8-naphthyridine analogs achieved 67% yield vs. 45% via conventional heating .

Q. How can contradictory bioactivity data across studies be resolved?

  • Root Causes : Variability in assay conditions (e.g., cell line specificity, solvent/DMSO concentration) or impurities in test compounds.
  • Resolution Workflow :

Purity Validation : HPLC (>98% purity) to exclude confounding impurities .

Assay Standardization : Use of common reference compounds (e.g., doxorubicin for cytotoxicity).

Orthogonal Assays : Confirm enzyme inhibition via both fluorescence-based and radiometric assays .

Q. What computational methods predict the compound’s interaction with biological targets?

  • In Silico Approaches :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or DNA. highlights docking scores < -9 kcal/mol for strong binding .
  • MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories.
  • QSAR Modeling : Leverage datasets from PubChem (AID 1345083) to correlate substituents with activity .
    • Case Study : Docking of a related naphthyridine derivative into EGFR’s ATP-binding pocket revealed hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .

Data Contradiction Analysis

  • Example Contradiction : A study reports IC₅₀ = 5 µM against HeLa cells, while another finds no activity at 20 µM.
  • Resolution :
    • Verify cell culture conditions (e.g., serum concentration, passage number).
    • Re-test using identical protocols and compound batches.
    • Perform transcriptomic profiling to identify resistance mechanisms .

Methodological Recommendations

  • Synthesis : Prioritize ultrasonication for time-sensitive steps .
  • Characterization : Combine XRD with NMR for unambiguous structural confirmation.
  • Bioassays : Include positive controls and replicate experiments (n ≥ 3) to ensure reproducibility .

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